IR-797 chloride

Catalog No.
S1794481
CAS No.
110992-55-7
M.F
C31H34ClN2.Cl
M. Wt
505.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IR-797 chloride

CAS Number

110992-55-7

Product Name

IR-797 chloride

IUPAC Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride

Molecular Formula

C31H34ClN2.Cl

Molecular Weight

505.53

InChI

InChI=1S/C31H34ClN2.ClH/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;/h7-14,17-20H,15-16H2,1-6H3;1H/q+1;/p-1

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.[Cl-]

Description

IR-797 chloride is a methanol-soluble dye that can be used as a laser dye and as a near-IR dye.

  • Photochemistry: Research has investigated IR-797 chloride's light-absorbing properties. Some studies suggest it may be useful in dye-sensitized solar cells [].

Further Information

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IR-797 chloride is a synthetic organic compound classified as a near-infrared dye. It is characterized by the molecular formula C31H34Cl2N2 and a molecular weight of 505.53 g/mol. This compound is soluble in methanol, making it suitable for various applications in biological and chemical research. The compound is primarily utilized in imaging and therapeutic applications due to its unique optical properties, particularly its ability to absorb and emit light in the near-infrared spectrum, which is advantageous for deep tissue imaging.

  • IR-797 chloride belongs to a class of compounds called cationic dyes. These dyes are taken up by certain cell types due to their positive charge interacting with the negatively charged cell membrane. The specific mechanism by which IR-797 chloride interacts with different cell types is not fully understood and requires further investigation [].
  • No comprehensive data exists on the specific hazards associated with IR-797 chloride. As a general precaution, handling any new compound requires following standard laboratory safety protocols, including wearing personal protective equipment and working in a fume hood [].
, primarily involving its functional groups. The presence of chlorine atoms in its structure allows for nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles. Additionally, IR-797 chloride can participate in oxidation-reduction reactions, particularly when used in biological systems where reactive oxygen species are generated. The dye's ability to generate reactive species contributes to its anticancer properties, as it can induce apoptosis in cancer cells through oxidative stress mechanisms .

The biological activity of IR-797 chloride has been extensively studied, particularly its potential as an anticancer agent. Research indicates that this compound can induce cancer cell death through multiple mechanisms, including the generation of reactive oxygen species and disruption of mitochondrial function. Its efficacy is enhanced when used in conjunction with nanoparticles or other delivery systems, which improve its targeting capabilities and reduce side effects associated with conventional chemotherapy .

IR-797 chloride can be synthesized through various chemical methods. One common approach involves the reaction of appropriate precursors under controlled conditions to yield the desired dye. Specific synthesis methods may include:

  • Condensation Reactions: Combining aromatic amines and aldehydes under acidic or basic conditions.
  • Cyclization: Formation of cyclic structures that contribute to the dye's chromophore.
  • Halogenation: Introduction of chlorine atoms into the molecular structure at specific positions.

These methods allow for the fine-tuning of the dye's properties, such as solubility and absorption characteristics.

IR-797 chloride has a wide range of applications in both research and clinical settings:

  • Imaging: Due to its near-infrared properties, it is used for in vivo imaging techniques, allowing for visualization of biological tissues with minimal interference from background fluorescence.
  • Therapeutics: It has been explored as a potential therapeutic agent in cancer treatment, especially when combined with nanocarriers that enhance drug delivery.
  • Biosensing: The compound is also employed in biosensing applications due to its fluorescent properties, enabling detection of biomolecules at low concentrations .

Interaction studies involving IR-797 chloride have focused on its behavior in biological systems and with various biomolecules. These studies typically assess:

  • Binding Affinity: How well IR-797 chloride binds to cellular components or target proteins.
  • Toxicity Profiles: Evaluating the compound's safety and potential side effects when administered in therapeutic contexts.
  • Synergistic Effects: Investigating how IR-797 chloride interacts with other drugs or compounds to enhance therapeutic efficacy.

Such studies are crucial for understanding the full potential and limitations of IR-797 chloride in clinical applications.

Several compounds share structural similarities with IR-797 chloride, each possessing unique properties that differentiate them from one another. Below is a comparison table highlighting these compounds:

Compound NameMolecular FormulaUnique Features
IR-775 chlorideC31H34ClN2Higher dye content; used for similar imaging purposes
Indocyanine GreenC43H47N2NaO6S2Approved for clinical use; primarily used for vascular imaging
Cyanine 5C30H31N2O3SFluorescent properties; commonly used in nucleic acid labeling

Uniqueness of IR-797 Chloride: Unlike these compounds, IR-797 chloride exhibits distinct photophysical properties that make it particularly effective for deep tissue imaging and targeted cancer therapies. Its ability to generate reactive oxygen species further enhances its utility as an anticancer agent.

Dates

Modify: 2023-08-15

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